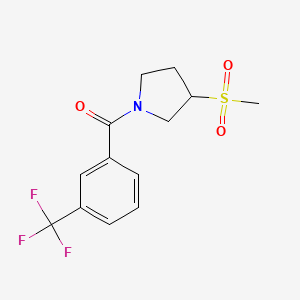

(3-(Methylsulfonyl)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Description

Properties

IUPAC Name |

(3-methylsulfonylpyrrolidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO3S/c1-21(19,20)11-5-6-17(8-11)12(18)9-3-2-4-10(7-9)13(14,15)16/h2-4,7,11H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEATBRQBWJBFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methylsulfonyl)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through a nucleophilic aromatic substitution reaction, where the pyrrolidine ring acts as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(Methylsulfonyl)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(Methylsulfonyl)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.

Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3-(Methylsulfonyl)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

(3-(Methylsulfonyl)pyrrolidin-1-yl)(3-chlorophenyl)methanone: Similar structure but with a chlorophenyl group instead of a trifluoromethylphenyl group.

(3-(Methylsulfonyl)pyrrolidin-1-yl)(3-methylphenyl)methanone: Similar structure but with a methylphenyl group instead of a trifluoromethylphenyl group.

Uniqueness

The presence of the trifluoromethyl group in (3-(Methylsulfonyl)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.

Biological Activity

(3-(Methylsulfonyl)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methylsulfonyl group and a trifluoromethyl phenyl moiety. Its unique structure suggests diverse interactions with biological targets, which can lead to various therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate signaling pathways, influencing cellular processes such as proliferation and apoptosis. For instance, studies have indicated that the compound may inhibit certain cancer cell lines while sparing non-tumorigenic cells, suggesting selective cytotoxicity.

In Vitro Studies

- Cell Proliferation Inhibition : Research has shown that this compound exhibits potent inhibitory effects on the growth of various cancer cell lines. For example, at concentrations around 10 µM, the compound demonstrated significant growth inhibition in tumorigenic murine liver cell lines without affecting healthy cells .

- Mechanistic Insights : The compound has been linked to the downregulation of key signaling proteins involved in cell cycle regulation. This was observed through changes in phosphoprotein localization and expression levels in treated cells .

Case Studies

- Case Study 1 : A study investigating the effects of the compound on breast cancer cells revealed that it induced apoptosis through a caspase-dependent pathway. The analysis indicated an increase in apoptotic markers such as cleaved PARP and caspase-3 activation .

- Case Study 2 : In another study focusing on prostate cancer, treatment with the compound resulted in a reduction of cell motility and invasion, indicating potential anti-metastatic properties .

Data Summary

| Study | Cell Line | Concentration (µM) | Effect | Mechanism |

|---|---|---|---|---|

| Study 1 | Murine Liver Tumor Cells | 10 | Growth Inhibition | Downregulation of signaling proteins |

| Study 2 | Breast Cancer Cells | 10 | Induction of Apoptosis | Caspase activation |

| Study 3 | Prostate Cancer Cells | 5-20 | Reduced Motility | Inhibition of invasive pathways |

Pharmacological Potential

The pharmacological profile of this compound suggests it could be developed as a therapeutic agent for various cancers. Its selective action on tumor cells while sparing normal cells presents a promising avenue for targeted cancer therapies.

Q & A

Q. What are the optimal synthetic routes for (3-(Methylsulfonyl)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including acylation of pyrrolidine derivatives with a benzoyl chloride intermediate. For example, analogous compounds are synthesized via nucleophilic substitution between a trifluoromethylphenyl acyl chloride and a methylsulfonyl-pyrrolidine precursor under inert conditions. Key factors include:

- Temperature : Elevated temperatures (70–100°C) improve reaction rates but may degrade sensitive groups like trifluoromethyl.

- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .

- Catalysts : Bases like triethylamine or DMAP are critical for deprotonation and accelerating acylation . Purification via column chromatography or recrystallization is often required to achieve >95% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

- NMR Spectroscopy :

Q. How does the methylsulfonyl group influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?

The methylsulfonyl group is strongly electron-withdrawing, polarizing adjacent bonds and enhancing the electrophilicity of the pyrrolidine nitrogen. This facilitates nucleophilic substitutions at the pyrrolidine ring but may reduce stability under basic conditions. Computational studies on similar sulfonyl-pyrrolidines show increased dipole moments (~5–6 D), impacting solubility and membrane permeability .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory bioactivity data across different assay systems for this compound?

Contradictions often arise from assay-specific variables (e.g., cell line variability, protein concentration). Methodological approaches include:

- Orthogonal Assays : Validate target engagement using both enzymatic (e.g., kinase inhibition) and cellular (e.g., luciferase reporter) assays .

- Structure-Activity Relationship (SAR) : Systematically modify the trifluoromethylphenyl or pyrrolidine group to isolate key pharmacophores .

- Meta-Analysis : Compare data across published analogs (e.g., fluorophenyl or piperidine variants) to identify trends .

Q. How can computational chemistry predict the binding modes of this compound with potential enzymatic targets like kinases or GPCRs?

- Molecular Docking : Uses software (e.g., AutoDock Vina) to model interactions between the compound’s sulfonyl group and catalytic lysine residues in kinases .

- Molecular Dynamics (MD) Simulations : Assess stability of binding poses over 100-ns trajectories, highlighting key hydrogen bonds (e.g., between the ketone oxygen and Arg112 in GPCRs) .

- Pharmacophore Modeling : Identifies essential features (e.g., trifluoromethyl hydrophobicity) for target affinity .

Q. What are the key considerations in designing SAR studies to optimize the trifluoromethylphenyl moiety for enhanced target affinity?

- Substituent Position : Para-substitution on the phenyl ring improves steric complementarity in hydrophobic pockets .

- Fluorine Isosteres : Replace trifluoromethyl with pentafluorosulfanyl to modulate electron density without altering steric bulk .

- Biological Testing : Prioritize in vitro binding assays (e.g., SPR or ITC) over cell-based assays to isolate electronic effects .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility in biological assays?

- pH Stability : The methylsulfonyl group hydrolyzes slowly at pH < 3, requiring buffered solutions (pH 7.4) for cell studies .

- Thermal Stability : Decomposition occurs above 80°C (TGA data), necessitating storage at –20°C .

- Light Sensitivity : The trifluoromethylphenyl group is prone to photodegradation; assays should use amber vials .

Q. What role does the pyrrolidine ring conformation play in the compound’s pharmacokinetic properties, and how can it be modulated?

- Ring Puckering : Envelope conformations increase metabolic stability by shielding the nitrogen from cytochrome P450 oxidation .

- Substituent Effects : 3-Methylsulfonyl restricts ring flexibility, reducing off-target interactions but lowering oral bioavailability (logP ~2.5) .

- Pro-drug Strategies : Mask the ketone as an ester to improve absorption, with in vivo hydrolysis regenerating the active form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.